Naringenin Triacetate: A Technical Guide on Chemical Properties, Structure, and Biological Activity
Naringenin Triacetate: A Technical Guide on Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin triacetate is a synthetic derivative of naringenin, a naturally occurring flavanone predominantly found in citrus fruits. The acetylation of naringenin's three hydroxyl groups enhances its lipophilicity, leading to improved lipid solubility and bioavailability compared to its parent compound[1]. This modification makes naringenin triacetate a compound of significant interest for research and development, particularly in exploring its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of naringenin triacetate, with a focus on its interaction with cellular signaling pathways.
Chemical Properties and Structure
Table 1: Chemical and Physical Properties of Naringenin Triacetate and Naringenin
| Property | Naringenin Triacetate | Naringenin |
| IUPAC Name | (S)-2-(4-acetoxyphenyl)-4-oxochroman-5,7-diyl diacetate | (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one |
| Synonyms | (S)-Naringenin triacetate | 4',5,7-Trihydroxyflavanone |
| CAS Number | 3682-04-0[2] | 67604-48-2 |
| Molecular Formula | C21H18O8[1][2] | C15H12O5 |
| Molecular Weight | 398.36 g/mol [1] | 272.25 g/mol |
| Appearance | Solid | Pale yellow to pale brown solid |
| Melting Point | Not available | 247-250 °C |
| Boiling Point | Not available | 577.5 ± 50.0 °C (Predicted) |
| Density | Not available | 1.485 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO (80 mg/mL)[1] | Slightly soluble in DMSO and Methanol |
| Storage | Store at 4°C, protect from light[1] | 2-8°C |
Structure:
The chemical structure of naringenin triacetate consists of the flavanone backbone of naringenin with its three hydroxyl groups at positions 4', 5, and 7 esterified with acetate groups.
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SMILES: CC(=O)Oc1ccc(cc1)[C@@H]1CC(=O)c2c(OC(C)=O)cc(OC(C)=O)cc2O1
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InChI Key: HQZXCNZZVRAEPO-SFHVURJKSA-N
Experimental Protocols
Synthesis of Naringenin Triacetate
A reported method for the synthesis of naringenin triacetate involves the acetylation of naringenin[3].
Materials:
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Naringenin
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Acetic anhydride
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Pyridine
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Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve naringenin in pyridine.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is worked up to remove excess reagents and solvent.
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The crude product is purified by silica gel column chromatography to yield naringenin triacetate.
A study reported a 97% yield for this reaction[3].
Enzymatic Deacetylation of Naringenin Triacetate
The regioselective deacetylation of naringenin triacetate can be achieved using enzymatic methods. This procedure is often used to synthesize specific partially acetylated derivatives.
Materials:
-
Naringenin triacetate
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Immobilized Candida antarctica lipase B (e.g., Novozym 435)
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2-propanol
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Tetrahydrofuran (THF)
-
Celite
Procedure:
-
Dissolve naringenin triacetate in a mixture of 2-propanol and THF[3].
-
Add the immobilized Candida antarctica lipase B to the solution[3].
-
Stir the mixture at room temperature for a specified period (e.g., 28 hours)[3].
-
Monitor the reaction progress by TLC.
-
Filter the mixture through a pad of Celite to remove the enzyme[3].
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Wash the filter cake with a suitable solvent (e.g., ethyl acetate).
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Concentrate the combined filtrate and washings under reduced pressure to obtain the deacetylated product[3].
Biological Activity and Signaling Pathways
Naringenin triacetate is recognized for its good binding affinity to the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family protein BRD4[1]. BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene expression, and its inhibition has emerged as a promising strategy in cancer therapy.
BRD4 Inhibition and Downstream Effects
BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to promoters and enhancers of target genes. Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of key oncogenes, most notably MYC[4][5][6]. This suppression of oncogenic transcription results in cell cycle arrest and apoptosis in various cancer cells[5]. The improved bioavailability of naringenin triacetate makes it an attractive candidate for targeting BRD4 in vivo.
Caption: Naringenin triacetate inhibits BRD4, disrupting oncogene transcription.
Modulation of Inflammatory Signaling Pathways
While direct studies on naringenin triacetate are limited, its parent compound, naringenin, is well-known to modulate several key inflammatory signaling pathways. Given that naringenin triacetate acts as a more bioavailable form of naringenin, it is plausible that it exerts its anti-inflammatory effects through these same pathways following in vivo deacetylation.
1. NF-κB Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Naringenin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2 and iNOS[7][8]. This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB subunits.
Caption: Naringenin inhibits the NF-κB inflammatory pathway.
2. PI3K/AKT Pathway:
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is involved in cell survival, proliferation, and inflammation. Naringenin has been reported to suppress the PI3K/AKT pathway, which can contribute to its anti-cancer and anti-inflammatory effects.
3. JAK/STAT Pathway:
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation. Naringenin has been shown to interfere with this pathway, further contributing to its immunomodulatory properties.
Conclusion
Naringenin triacetate represents a promising modification of the natural flavonoid naringenin, offering enhanced bioavailability and the potential for greater therapeutic efficacy. Its primary known mechanism of action is the inhibition of the epigenetic reader BRD4, a key target in oncology. Furthermore, as a likely prodrug of naringenin, it is expected to modulate multiple critical signaling pathways involved in inflammation and cell survival, including the NF-κB, PI3K/AKT, and JAK/STAT pathways. The detailed chemical and biological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration and application of naringenin triacetate. Further studies are warranted to fully elucidate the specific pharmacological profile of naringenin triacetate and its downstream effects in various disease models.
References
- 1. Naringenin Triacetate | Flavonoid | BRD4 BD1 binder | TargetMol [targetmol.com]
- 2. Naringenin triacetate | 3682-04-0 | DAA68204 | Biosynth [biosynth.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naringenin, a flavanone with antiviral and anti‐inflammatory effects: A promising treatment strategy against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and anti-arthritic properties of naringenin via attenuation of NF-κB and activation of the heme oxygenase ﴾HO﴿-1/related factor 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
